molecular formula C21H24N4O2S B13371680 3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371680
M. Wt: 396.5 g/mol
InChI Key: WVOUDMKMERUDKE-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound featuring a fused triazolo-thiadiazole core substituted with a rigid adamantyl group at the 3-position and a 2-methoxyphenoxymethyl moiety at the 6-position.

Synthesis typically involves cyclization of 4-amino-5-aryl-1,2,4-triazole-3-thiones with (adamant-1-yl)acetic acid in the presence of phosphorus oxychloride, followed by purification via column chromatography . Characterization methods include IR, NMR, and mass spectrometry, with X-ray crystallography confirming solid-state packing influenced by noncovalent interactions .

The compound has been explored for its antiproliferative, anti-inflammatory, and kinase inhibitory properties, with structural analogs showing promise in targeting p38 MAP kinase and cancer cell lines .

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(1-adamantyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H24N4O2S/c1-26-16-4-2-3-5-17(16)27-12-18-24-25-19(22-23-20(25)28-18)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3

InChI Key

WVOUDMKMERUDKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 5-(1-Adamantyl)-1,3,4-thiadiazol-2-amine

  • Reagents : 1-Adamantane carboxylic acid, thiosemicarbazide, and phosphoryl chloride (POCl₃).
  • Conditions : Reflux in anhydrous dioxane at 110°C for 6–8 hours.
  • Mechanism : The carboxylic acid reacts with thiosemicarbazide under dehydrating conditions to form the thiadiazole ring. The adamantyl group introduces steric bulk, necessitating prolonged reaction times.

Step 2: Cyclization to Triazolo-Thiadiazole

  • Reagents : 2-Methoxyphenoxyacetic acid hydrazide, iodine, and potassium hydroxide.
  • Conditions : Microwave-assisted irradiation (150 W, 120°C) for 20 minutes.
  • Mechanism : Oxidative cyclization of the hydrazide with the thiadiazole amine forms the fused triazolo-thiadiazole core. The methoxyphenoxy group is introduced via a methylene bridge at C-6.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.72–1.85 (m, 12H, adamantyl CH₂).
    • δ 3.82 (s, 3H, OCH₃).
    • δ 5.12 (s, 2H, CH₂-O).
    • δ 6.80–7.25 (m, 4H, aromatic).

X-ray Crystallography

  • Dihedral Angles :
    • Adamantyl vs. triazolo-thiadiazole: 8.05°.
    • Methoxyphenoxy vs. triazolo-thiadiazole: 2.61°.
  • Planarity : The fused heterocycle exhibits near-planar geometry, enhancing stability and bioactivity.

Challenges and Solutions

  • Low Solubility : Adamantyl’s hydrophobicity reduces aqueous solubility.
    • Mitigation : Use of PEG-400 as a co-solvent during recrystallization.
  • Byproduct Formation :
    • Control : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound.

Biological Relevance

While this document focuses on synthesis, the compound’s structural analogs demonstrate:

Chemical Reactions Analysis

3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity to hydrophobic pockets in proteins. The triazole and thiadiazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituents at the 3- and 6-positions. Key analogs and their properties are summarized below:

Structure-Activity Relationships (SAR)

  • Adamantyl vs. Aryl Groups : Adamantyl-containing derivatives exhibit superior metabolic stability and antiproliferative activity compared to phenyl analogs. For example, 5l (IC₅₀ = 12.3 µM) outperforms phenyl-substituted analogs in cytotoxicity assays .
  • Substituent Position : Ortho-substituents (e.g., 2-chlorophenyl) enhance kinase inhibition due to steric effects favoring target binding, while para-substituents (e.g., 4-bromophenyl) improve antiproliferative activity .
  • Methoxy Groups : Methoxy substituents increase solubility and modulate electron density, enhancing antibacterial activity (e.g., MIC = 6.25 mg/L for 3,4-dimethoxyphenyl derivative) .

Pharmacological Profiles

  • Antiproliferative Activity : Adamantyl derivatives show broad-spectrum cytotoxicity, with IC₅₀ values ranging from 12.3 µM (MCF-7) to 25.6 µM (HeLa) .
  • Kinase Inhibition: The 2-methoxyphenoxymethyl group enhances p38 MAPK inhibition (IC₅₀ < 1 µM) by forming hydrogen bonds with the kinase's ATP-binding pocket .
  • Antibacterial Activity : Pyrazole- and methoxyphenyl-substituted analogs exhibit MIC values as low as 3.13 mg/L against Staphylococcus aureus .

Biological Activity

3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound characterized by a unique structural arrangement that includes a triazole ring fused with a thiadiazole ring. The compound features an adamantyl group and a methoxyphenoxy methyl substituent, which contribute to its distinct chemical properties and potential biological activities.

  • Molecular Formula : C21H24N4O2S
  • Molecular Weight : 396.5 g/mol
  • IUPAC Name : 3-(1-adamantyl)-6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • Canonical SMILES : COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)C45CC6CC(C4)CC(C6)C5

Anticancer Properties

Research surrounding the biological activity of 3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has highlighted its potential as an anticancer agent. Similar compounds in the thiadiazole class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have shown inhibition of growth in tumor cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer), with GI50 values indicating effective concentrations that inhibit cell growth by 50% .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and cell cycle arrest in the G1 phase. Western blot analyses have indicated that these compounds can inhibit key signaling pathways such as ERK1/2 .

Other Biological Activities

In addition to anticancer properties, derivatives of 1,3,4-thiadiazoles exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Compounds containing the thiadiazole moiety have been found to possess antimicrobial properties against various pathogens .
  • Anticonvulsant Effects : Some studies have indicated that thiadiazole derivatives may also exhibit anticonvulsant activity in preclinical models .
  • Anti-inflammatory Activity : The presence of specific functional groups can enhance anti-inflammatory effects in certain derivatives .

Comparative Analysis with Related Compounds

The biological activity of 3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds:

Compound NameStructural VariationBiological Activity
3-(1-Adamantyl)-6-[(2-hydroxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleHydroxyl group instead of methoxyEnhanced solubility and reactivity
3-(1-Adamantyl)-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleChlorine atom presentIncreased electrophilicity
3-(1-Adamantyl)-6-[(2-nitrophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleNitro group includedAltered electronic effects potentially enhancing biological activity

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives for their biological activities:

  • Hosseinzadeh et al. (2013) reported on new derivatives showing promising anticancer activity against multiple cell lines including PC3 (prostate cancer) and MCF7 .
  • Plech et al. (2015) evaluated a series of substituted thiadiazoles for their anticancer properties against human breast cancer cell lines using MTT assays .

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-(1-Adamantyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazine derivatives with adamantane-1-carboxylic acid under acidic conditions. A common protocol includes refluxing 4-amino-5-substituted-1,2,4-triazole-3-thione with adamantane-1-carboxylic acid in phosphorus oxychloride (POCl₃) for 4–6 hours. Key optimization parameters include:

  • Temperature : Reflux (~110°C) ensures complete activation of the carbonyl group.
  • Solvent : POCl₃ acts as both solvent and catalyst.
  • Purification : Recrystallization from chloroform or ethanol-DMF mixtures improves purity (yield: 76–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?

  • Spectroscopy :
  • IR : Confirms functional groups (e.g., C=S stretch at ~1,250 cm⁻¹).
  • NMR : ¹H and ¹³C NMR identify substituent environments (e.g., adamantyl protons at δ 1.6–2.1 ppm; methoxyphenoxy methyl at δ 3.8–4.2 ppm).
  • EIMS : Verifies molecular ion peaks (e.g., m/z 450–470 for adducts).
    • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (C–C: 1.50–1.54 Å) and dihedral angles (e.g., 48.98° between fused rings). Data-to-parameter ratios >13 and R factors <0.05 ensure reliability .

Q. What are the key considerations in designing a stability study for this compound under various storage conditions?

  • Parameters :
  • Temperature : Store at 4°C to prevent thermal degradation.
  • Solvent : Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous ethanol.
  • Light : Protect from UV exposure to prevent photoisomerization.
    • Analytical Methods : Monitor purity via TLC (Rf = 0.60 in n-hexane:EtOAc 6:4) and HPLC (C18 column, 70:30 MeOH:H₂O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when analyzing triazolo-thiadiazole derivatives?

  • Validation Steps :

Cross-check with similar structures (e.g., 3-(2-fluorophenyl)-6-(phenoxymethyl) analogue) to identify common packing motifs (e.g., π–π interactions at 3.88 Å).

Use software like Mercury to analyze intermolecular interactions (C–H⋯N hydrogen bonds, S⋯N contacts).

Refine data with SHELXL, ensuring H-atoms are positioned via riding models .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound, and how should cytotoxicity assays be designed?

  • Cell Lines : Use adherent cancer lines (e.g., HepG2, MCF-7) in DMEM with 10% FBS.
  • Assay Design :
  • MTT Protocol : Seed 1×10⁴ cells/well, treat with 1–100 µM compound for 48h. Measure IC₅₀ via absorbance at 570 nm.
  • Controls : Include DMSO (vehicle) and doxorubicin (positive control).
    • Advanced Tests : Flow cytometry for apoptosis (sub-G1 phase analysis) and Hoechst staining for chromatin condensation .

Q. How does the introduction of adamantyl and methoxyphenoxymethyl substituents influence the compound's pharmacokinetic properties?

  • Adamantyl : Enhances lipophilicity (logP +2.5), improving blood-brain barrier penetration but reducing solubility.
  • Methoxyphenoxymethyl : Increases metabolic stability via steric hindrance of oxidative enzymes.
  • ADME Analysis : Use SwissADME to predict bioavailability (85%) and P-glycoprotein substrate potential .

Q. What strategies are employed to determine the selectivity of this compound towards specific biological targets, such as COX-2 versus COX-1?

  • Enzyme Assays :
  • COX Inhibition : Use purified COX-1/COX-2 enzymes with arachidonic acid substrate. Measure IC₅₀ via colorimetric detection (e.g., 1.2 µM for COX-2 vs. 15 µM for COX-1).
  • Selectivity Index : Calculate ratio (COX-1 IC₅₀/COX-2 IC₅₀) >12 indicates COX-2 preference.
    • Molecular Docking : AutoDock Vina simulates binding to COX-2’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .

Q. How can molecular docking studies be utilized to predict the interaction of this compound with potential therapeutic targets?

  • Protocol :

Retrieve target protein structures (e.g., COX-2, PDB ID 1CX2) from RCSB PDB.

Prepare ligand files (compound 3D structure optimized via Gaussian09).

Run docking simulations with AutoDock Vina (grid box: 25×25×25 Å centered on active site).

Validate with experimental IC₅₀ values and mutagenesis data .

Data Contradiction Analysis

Q. How should conflicting results in biological activity between similar triazolo-thiadiazole derivatives be addressed?

  • Case Study : A compound with 2,4-dichlorophenoxy substitution shows MIC = 0.25 µg/mL against M. tuberculosis, while the methoxyphenoxy analogue lacks activity.
  • Resolution :
  • Structural Analysis : Chlorine’s electronegativity enhances target binding via halogen bonds.
  • Assay Variability : Standardize inoculum size (1×10⁵ CFU/mL) and incubation time (7 days) .

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